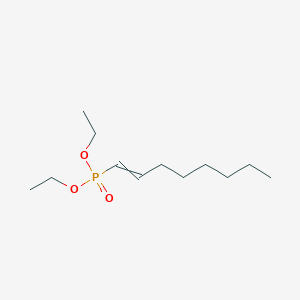

Diethyl oct-1-EN-1-ylphosphonate

Description

Structure

3D Structure

Properties

CAS No. |

86789-64-2 |

|---|---|

Molecular Formula |

C12H25O3P |

Molecular Weight |

248.30 g/mol |

IUPAC Name |

1-diethoxyphosphoryloct-1-ene |

InChI |

InChI=1S/C12H25O3P/c1-4-7-8-9-10-11-12-16(13,14-5-2)15-6-3/h11-12H,4-10H2,1-3H3 |

InChI Key |

SFIPUAGMBWDDPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CP(=O)(OCC)OCC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Diethyl Oct 1 En 1 Ylphosphonate

Electrophilic and Nucleophilic Additions to the Alkene Moiety

The carbon-carbon double bond in diethyl oct-1-en-1-ylphosphonate is activated towards nucleophilic attack due to the electron-withdrawing nature of the phosphonate (B1237965) group. This makes it a versatile substrate for a variety of addition reactions.

Michael Addition Reactions of Unsaturated Phosphonates

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. libretexts.org In the context of unsaturated phosphonates like this compound, the phosphonate group acts as the activating group, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

The scope of nucleophiles in the Michael addition to vinylphosphonates is broad and includes carbanions (such as those derived from malonic esters), amines, alcohols, and thiols. rsc.orgrsc.orgresearchgate.net The reaction is often catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its reactivity. rsc.org However, catalyst-free additions have also been reported, particularly with more reactive nucleophiles. rsc.org

For instance, the addition of diethyl malonate to (E)-1 in the presence of a thiourea (B124793) catalyst demonstrates the utility of organocatalysis in achieving enantioselective Michael additions. researchgate.net The oxa-Michael addition of alcohols to diethyl vinylphosphonate (B8674324) has been systematically studied, providing an efficient route to a class of biologically active compounds under mild conditions, avoiding the need for strong bases or high temperatures. rsc.orgresearchgate.net

The general mechanism for the base-catalyzed Michael addition to a vinylphosphonate is depicted below:

Deprotonation of the Nucleophile: A base removes a proton from the nucleophile (Nu-H) to generate the active nucleophile (Nu⁻).

Nucleophilic Attack: The nucleophile attacks the β-carbon of the vinylphosphonate, leading to the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base used in the first step or the solvent) to yield the final adduct.

The reactivity of the vinylphosphonate in Michael additions can be influenced by steric and electronic factors. The presence of substituents on the α or β carbons can hinder the approach of the nucleophile. Electron-donating groups on the double bond would decrease its electrophilicity and slow down the reaction.

Table 1: Examples of Michael Addition Reactions with Vinylphosphonates

| Nucleophile | Acceptor | Catalyst | Product | Reference |

| Diethyl Malonate | (E)-1 | Thiourea (R,R)-13 | Chiral adduct | researchgate.net |

| Secondary Alcohols | Diethyl Vinylphosphonate | - | β-Alkoxyphosphonate | rsc.orgresearchgate.net |

| Branched Primary Alcohols | Diethyl Vinylphosphonate | - | β-Alkoxyphosphonate | rsc.orgresearchgate.net |

| Dimethyl Phosphonate | Acrylamide | DBU | Anti-Markovnikov adduct | rsc.org |

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Vinylphosphonate System

Vinylphosphonates, including this compound, can act as dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The electron-withdrawing phosphonate group activates the double bond, making it more reactive towards electron-rich dienes. cdnsciencepub.comdigitellinc.com

Thermal Diels-Alder reactions of diethyl vinylphosphonate with various cyclopentadienones have been reported to proceed without the need for a catalyst, yielding the corresponding cycloadducts. cdnsciencepub.comresearchgate.net The reactivity of the vinylphosphonate in these reactions can be influenced by the nature of the diene and the reaction conditions. For example, the reaction of tetracyclone with diethyl vinylphosphonate in different solvents like bromobenzene (B47551) and toluene (B28343) has been studied. researchgate.net It has also been observed that tetraethyl vinylidene-1,1-bis-phosphonate is less reactive than monophosphonates in these cycloadditions, likely due to steric hindrance. cdnsciencepub.com

Lewis acids can be employed to catalyze Diels-Alder reactions involving vinylphosphonates. tandfonline.com The coordination of the Lewis acid to the phosphoryl oxygen of the phosphonate group increases the electron-withdrawing ability of the substituent, thereby enhancing the dienophile's reactivity and influencing the stereoselectivity of the reaction. tandfonline.com For instance, the Diels-Alder reaction of a keto vinylphosphonate with various dienes has been investigated with and without Lewis acid assistance, with the acetyl group directing the stereochemical outcome. tandfonline.com

The general scheme for a Diels-Alder reaction involving a vinylphosphonate is as follows:

[Diene] + [Vinylphosphonate (Dienophile)] → [Cycloadduct]

The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic and steric properties of both the diene and the dienophile, as predicted by the Woodward-Hoffmann rules.

Table 2: Examples of Diels-Alder Reactions with Vinylphosphonates

| Diene | Dienophile | Conditions | Product | Reference |

| Cyclopentadienones | Diethyl Vinylphosphonate | Thermal | Cycloadduct | cdnsciencepub.comresearchgate.net |

| Furan | Keto Vinylphosphonate | Lewis Acid (ZnCl₂) | Phosphonate analog of inositol | tandfonline.com |

| Cyclopentadiene | Diethyl E-2-(trimethylsilyl)vinyl phosphonate | AlCl₃ | Endo cycloadduct favored | tandfonline.com |

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions, such as hydroboration and hydrosilylation, involve the addition of an E-H bond (where E = B, Si, etc.) across the double bond of the vinylphosphonate. These reactions are valuable for introducing new functional groups at the carbon atoms of the former double bond.

Hydroboration-Oxidation: The hydroboration of alkenes, followed by oxidation, is a classic method for the anti-Markovnikov hydration of a double bond. youtube.comwikipedia.orgwvu.edukhanacademy.orglibretexts.org In the case of this compound, the hydroboration step would involve the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the C=C bond. The boron atom adds to the less sterically hindered β-carbon, and the hydrogen atom adds to the α-carbon. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base yields the corresponding β-hydroxyphosphonate. The reaction proceeds with syn-stereochemistry, meaning the H and OH groups are added to the same face of the double bond. wikipedia.org

The general two-step sequence is:

Hydroboration: this compound + BH₃·THF → Trialkylborane intermediate

Oxidation: Trialkylborane intermediate + H₂O₂, NaOH → Diethyl (2-hydroxyoctyl)phosphonate

Hydrosilylation: Hydrosilylation involves the addition of a silicon-hydride bond across the double bond, typically catalyzed by a transition metal complex. acs.orgresearchgate.net For α,β-unsaturated compounds, hydrosilylation can lead to various products, including 1,2-addition and 1,4-addition (conjugate addition) products. researchgate.net The regioselectivity and chemoselectivity of the hydrosilylation of vinylphosphonates depend on the catalyst, the silane (B1218182) reagent, and the reaction conditions. For instance, magnesium-catalyzed hydrosilylation of α,β-unsaturated esters has been shown to proceed via 1,4-addition. rsc.org While specific studies on the hydrosilylation of this compound are not detailed in the provided context, the general principles suggest that both C-Si and O-Si bond formation are possible outcomes. The use of a borane-protecting strategy has been shown to be effective for the hydrosilylation of olefins containing a phosphino (B1201336) group, which could be a relevant approach for phosphonates as well. acs.org

Transformations Involving the Phosphonate Group

The phosphonate moiety in this compound offers a site for various chemical transformations, allowing for the modification of the phosphorus center and the cleavage of the carbon-phosphorus bond under specific conditions.

Derivatization and Functional Group Interconversions of the Phosphonate Ester

The diethyl phosphonate ester can undergo several reactions to modify its structure and reactivity. These transformations are crucial for synthesizing a diverse range of organophosphorus compounds.

Transesterification: The ethyl groups of the phosphonate ester can be exchanged with other alkyl or aryl groups through transesterification. wikipedia.org This reaction is typically carried out by reacting the diethyl phosphonate with an excess of another alcohol in the presence of a catalyst, often an acid or a base. The equilibrium can be driven towards the desired product by removing the ethanol (B145695) formed during the reaction. wikipedia.org

Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid. This is usually achieved by treatment with a strong acid or base, followed by acidification. The resulting phosphonic acid is a key intermediate for the synthesis of other derivatives.

Conversion to Phosphonyl Chlorides: The phosphonate ester can be converted to the corresponding phosphonyl chloride by reacting it with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The phosphonyl chloride is a highly reactive intermediate that can be used to synthesize a variety of other phosphonate derivatives, such as amides and mixed esters.

Reduction: The P=O bond of the phosphonate can be reduced to a phosphine (B1218219) under harsh conditions, although this is not a common transformation for simple phosphonate esters.

Derivatization of the Alkyl Chain: While the focus here is on the phosphonate group, it's important to note that the octenyl chain can also be functionalized. For example, the double bond can be hydrogenated to give the corresponding saturated phosphonate.

A variety of derivatization strategies have been developed for phosphate (B84403) esters, which can often be adapted for phosphonates. For example, derivatization to trimethylsilyl (B98337) (TMS) esters can facilitate analysis by gas chromatography. rsc.orgrsc.org Another strategy involves derivatization with 3-aminomethyl pyridine (B92270) (AMPy) for enhanced detection in mass spectrometry. nih.gov

Cleavage and Formation of the C-P Bond in Specialized Reactions

The carbon-phosphorus (C-P) bond is generally stable, but it can be cleaved under specific reaction conditions. The formation of the C-P bond is a fundamental process in the synthesis of organophosphorus compounds.

Cleavage of the C-P Bond: The cleavage of the C-P bond in α-aminophosphonates has been studied theoretically in acidic media. The proposed mechanism involves protonation of the amino group, followed by an intramolecular proton transfer and subsequent cleavage of the P-C bond. nih.gov While this compound is not an α-aminophosphonate, this study highlights that the C-P bond can be susceptible to cleavage under certain protic conditions. In biological systems, the cleavage of the C-P bond in perfluoroalkyl phosphinic acids has been observed in rats, leading to the formation of perfluoroalkyl phosphonic acids and 1H-perfluoroalkanes. nih.gov

Formation of the C-P Bond: The synthesis of vinylphosphonates like this compound typically involves the formation of a C-P bond. Several methods are available for this purpose:

Michaelis-Arbuzov Reaction: This is a widely used method for forming C-P bonds. It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. youtube.com For the synthesis of a vinylphosphonate, a vinyl halide would be the substrate.

Michaelis-Becker Reaction: This reaction involves the deprotonation of a dialkyl phosphite to form a nucleophilic phosphorus species, which then reacts with an alkyl halide. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have emerged as powerful tools for C-P bond formation. For example, the coupling of vinyl triflates or halides with H-phosphonates or silylphosphines can be catalyzed by palladium complexes. beilstein-journals.org Iodide has been shown to accelerate palladium-catalyzed C-P bond-forming reactions of aryl nonaflates. acs.org

Addition of H-phosphonates to Alkynes: The hydrophosphonylation of alkynes provides a direct route to vinylphosphonates. organic-chemistry.org This reaction can be catalyzed by various transition metals, such as copper. sciforum.net

Photocatalytic C-P Bond Formation: Recent advances have demonstrated the formation of C-P bonds through photocatalytic reactions involving carbon-centered radicals and phosphorus compounds. rsc.org

Table 3: Methods for C-P Bond Formation

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product | Reference |

| Michaelis-Arbuzov Reaction | Triethyl phosphite, primary alkyl halide | Heat | Phosphonate ester | youtube.com |

| Michaelis-Becker Reaction | Diethyl phosphite, alkyl halide | Base (e.g., KOtBu) | Phosphonate ester | wikipedia.org |

| Palladium-Catalyzed Coupling | Vinyl triflate, H-phosphonate | Palladium catalyst | Vinylphosphonate | beilstein-journals.org |

| Hydrophosphonylation | Alkyne, H-phosphonate | Copper catalyst | Vinylphosphonate | sciforum.net |

| Photocatalytic Reaction | Carbon-centered radical precursor, P(III) or P(V) compound | Photocatalyst, light | Organophosphorus compound | rsc.org |

Stereochemical Control and Regioselectivity in Reactions of this compound

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility, enabling the preparation of structurally diverse and stereochemically defined organophosphorus compounds. The control over diastereoselectivity and enantioselectivity in transformations of this α,β-unsaturated phosphonate is influenced by a variety of factors, including the choice of chiral catalysts, auxiliaries, and reaction conditions.

Diastereoselective and Enantioselective Transformations

The presence of the phosphonate group in this compound activates the double bond for various asymmetric transformations, allowing for the synthesis of chiral phosphonates with high levels of stereocontrol.

Diastereoselective Reactions:

Diastereoselective reactions of vinylphosphonates, a class of compounds to which this compound belongs, have been achieved through several strategies. One common approach involves the use of chiral auxiliaries attached to the reacting partner. For instance, the addition of nucleophiles to chiral α,β-unsaturated amides derived from chiral amino alcohols can proceed with high diastereoselectivity. While not directly involving this compound, these studies establish a proof of principle for controlling the stereochemistry at the β-position relative to a pre-existing stereocenter.

Another strategy for achieving diastereoselectivity is through substrate control, where the existing stereochemistry in a molecule dictates the stereochemical outcome of a subsequent reaction. In the context of more complex systems, the rearrangement of vinyl phosphates to β-keto phosphonates has been shown to proceed with moderate diastereoselectivity when chiral diols are employed as auxiliaries, with diastereomeric excesses (de) of up to 2.5:1 being reported. uiowa.edu

Enantioselective Transformations:

The development of catalytic enantioselective reactions of α,β-unsaturated phosphonates has been a significant area of research. Various catalytic systems have been employed to achieve high enantiomeric excesses (ee) in reactions such as Michael additions, hydrogenations, and aldol-type reactions.

Enantioselective Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated phosphonates is a powerful method for constructing chiral C-P and C-C bonds. For example, the phospha-Michael reaction of diethyl phosphonate with exocyclic α,β-unsaturated benzocyclic ketones has been successfully catalyzed by dinuclear zinc−AzePhenol catalysts. mdpi.com In a more direct analogy, enantioselective Michael additions to vinyl phosphonates have been achieved using hydrogen bond-enhanced halogen bond catalysis, affording products with good yields and enantioselectivities. rsc.org

Enantioselective Hydrogenations: Asymmetric hydrogenation of vinylphosphonates using chiral metal complexes, such as those based on iridium or rhodium, has proven to be an effective method for producing chiral saturated phosphonates with high enantioselectivity, in some cases reaching up to 99% ee. mdpi.com

Enantioselective Aldol Reactions: The organocatalytic cross-aldol reaction of α-ketophosphonates with ketones, catalyzed by L-proline, can produce tertiary α-hydroxyphosphonates with high enantiomeric purity (up to 99% ee). nih.gov While this reaction involves an α-ketophosphonate rather than a vinylphosphonate, it highlights the potential for organocatalysis in controlling the stereochemistry of phosphonate-containing molecules.

Below is a table summarizing representative enantioselective transformations applicable to α,β-unsaturated phosphonates, which can be extrapolated to this compound.

| Reaction Type | Catalyst/Method | Substrate Type | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Iridium complex | Di- and trisubstituted vinylphosphonates | Up to 99% |

| Phospha-Michael Addition | Dinuclear zinc−AzePhenol catalyst | Exocyclic α,β-unsaturated benzocyclic ketones | Not specified |

| Cross Aldol Reaction | L-proline | α-Ketophosphonates and ketones | Up to 99% |

| Michael Addition | Hydrogen bond-enhanced halogen bond catalysis | Vinyl phosphonates | Not specified |

Influence of Substituents and Reaction Conditions on Product Distribution

The distribution of products in reactions of this compound is highly dependent on the nature of the substituents on both the phosphonate and the reacting partner, as well as the specific reaction conditions employed.

Influence of Substituents:

The electronic and steric properties of substituents play a crucial role in determining the reactivity and selectivity of reactions involving vinylphosphonates.

Electronic Effects: Electron-withdrawing groups on the β-carbon of the vinylphosphonate can enhance its electrophilicity, facilitating nucleophilic attack. Conversely, electron-donating groups can decrease reactivity. The nature of the substituent on the nucleophile also has a significant impact. For instance, in the context of electrophilic aromatic substitution, which provides a general understanding of substituent effects, electron-donating groups on an aromatic ring increase its reactivity, while electron-withdrawing groups decrease it. lumenlearning.comstpeters.co.in These principles can be applied to the reactants in reactions with this compound.

Steric Effects: The steric bulk of the octyl group in this compound can influence the approach of reagents, potentially leading to higher diastereoselectivity in certain reactions. Similarly, the size of the nucleophile or the catalyst can affect the stereochemical outcome. In some cases, bulky substituents can hinder the reaction or favor the formation of one stereoisomer over another.

Influence of Reaction Conditions:

The parameters of a chemical reaction can be fine-tuned to optimize the yield and selectivity of the desired product.

Temperature: Temperature can have a significant effect on both the rate and selectivity of a reaction. Lowering the temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate. rsc.org For example, in some Michael additions to vinyl phosphonates, a decrease in temperature improved enantioselectivity at the cost of conversion. rsc.org

Solvent: The choice of solvent can influence the solubility of reactants and catalysts, as well as the stability of transition states, thereby affecting both reactivity and stereoselectivity. rsc.org

Catalyst Loading: The amount of catalyst used can impact the reaction rate and, in some cases, the enantioselectivity. Reducing the catalyst loading may slow down the reaction but can sometimes lead to improved stereocontrol. rsc.org

Concentration: The concentration of reactants can also play a role. More dilute conditions have been shown to increase enantioselectivity in certain Michael additions to vinyl phosphonates. rsc.org

The following table summarizes the general influence of reaction conditions on the outcomes of reactions involving α,β-unsaturated phosphonates.

| Reaction Condition | General Effect on Product Distribution |

| Temperature | Lowering temperature often increases enantioselectivity but may decrease reaction rate. rsc.org |

| Solvent | Can significantly influence reactivity and enantioselectivity. rsc.org |

| Catalyst Loading | Can affect reaction rate and enantioselectivity. rsc.org |

| Concentration | More dilute conditions can sometimes lead to higher enantioselectivity. rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diethyl oct-1-en-1-ylphosphonate

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural characterization of this compound, providing precise information about the carbon-hydrogen framework and the phosphorus center.

¹H, ¹³C, and ³¹P NMR for Backbone and Phosphorus-Specific Analysis

Analysis of this compound by NMR spectroscopy typically involves a mixture of its (E) and (Z) isomers. rsc.org The characterization is often performed in deuterated chloroform (B151607) (CDCl₃). rsc.org

¹H NMR: The proton NMR spectrum allows for the clear differentiation of signals corresponding to the vinylic, allylic, ethoxy, and alkyl chain protons. In a study reporting a 1:2 mixture of the (E) and (Z) isomers, distinct chemical shifts were observed for the olefinic protons. rsc.org The (E)-isomer shows a characteristic signal for the proton on the α-carbon of the double bond at approximately 6.77 ppm, which appears as a doublet of doublets of triplets (ddt) due to coupling with the β-vinylic proton, the allylic protons, and the phosphorus atom. rsc.org The corresponding protons for the (Z)-isomer are observed further upfield. rsc.org The ethoxy groups on the phosphonate (B1237965) moiety give rise to a complex multiplet around 4.01-4.12 ppm for both isomers. rsc.org The terminal methyl group of the octyl chain appears as a multiplet around 0.85-0.89 ppm. rsc.org

¹³C NMR: While specific ¹³C NMR data for this compound is not extensively detailed in the reviewed literature, data for analogous vinylphosphonates provides expected chemical shift regions. For instance, in similar structures, the vinylic carbons show distinct signals, with the carbon atom directly bonded to the phosphorus atom (C1) appearing as a doublet due to one-bond C-P coupling. This C1 signal for a related compound, (Z)-diethyl non-1-en-8-yn-1-ylphosphonate, appears at approximately 116.5 ppm with a large coupling constant (d, J = 184.2 Hz). The ethoxy carbons typically resonate around 61-62 ppm (d, J ≈ 5-6 Hz) and 16 ppm (d, J ≈ 6-7 Hz).

³¹P NMR: Phosphorus-31 NMR is crucial for confirming the presence and electronic environment of the phosphonate group. For various diethyl alkyl- and aryl-substituted phosphonates, the ³¹P chemical shift typically appears in the range of +17 to +21 ppm. For example, the ³¹P NMR signal for (Z)-diethyl non-1-en-8-yn-1-ylphosphonate is reported at δ 17.2 ppm, while that for a related β-ketophosphonate appears at δ 21.0 ppm.

| ¹H NMR Data for this compound (E/Z Mixture) |

| Assignment |

| Vinylic H |

| Vinylic H |

| Vinylic H |

| -OCH₂CH₃ |

| Allylic -CH₂- |

| Allylic -CH₂- |

| -OCH₂CH₃ & Alkyl Chain |

| Terminal -CH₃ |

| Data sourced from a 300 MHz spectrum in CDCl₃. rsc.org |

Two-Dimensional NMR (COSY, HMQC, HMBC) for Complex Structural Assignments

Although the one-dimensional NMR spectra provide significant data, the overlapping multiplets, particularly in the alkyl and ethoxy regions, can complicate precise assignments. rsc.org Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals, especially for confirming the isomeric geometry.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons, for instance, confirming the coupling between the vinylic protons and the adjacent allylic protons of the octyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon in the octyl chain and the ethoxy groups based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is particularly vital. It can show correlations between the vinylic protons and the phosphonate C1 carbon, and crucially, between the vinylic protons/carbons and the phosphorus atom, confirming the connectivity of the phosphonate group to the double bond.

While these techniques are standard for full structural elucidation, specific 2D NMR data for this compound were not available in the reviewed scientific literature.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unequivocal determination of the molecular formula (C₁₂H₂₅O₃P).

While specific mass spectral data for this compound is not provided in the surveyed literature, the instrumentation used for related compounds includes high-resolution analyzers like the Thermo Fisher LTQ Orbitrap XL. The fragmentation pattern under electron ionization (EI) would be expected to show characteristic losses, such as the loss of ethoxy groups, ethylene (B1197577) from the ethoxy groups, and cleavage of the octyl chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key structural components. While a specific spectrum for this compound is not available, data from the closely related (E)-Diethyl non-1-en-8-yn-1-ylphosphonate shows characteristic absorption bands that would be expected at similar wavenumbers. These include:

A strong absorption for the P=O (phosphoryl) stretch, typically around 1246 cm⁻¹.

A C=C stretching vibration for the alkene, expected in the region of 1620-1634 cm⁻¹.

Strong C-O-P stretching vibrations, usually found in the 1027-1030 cm⁻¹ region.

C-H stretching vibrations from the alkyl and vinyl groups just below and above 3000 cm⁻¹.

| Expected IR Absorption Bands for this compound |

| Functional Group |

| P=O stretch |

| C=C stretch |

| C-O-P stretch |

| sp² C-H stretch |

| sp³ C-H stretch |

| Based on data from analogous compounds. |

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the C=C double bond, which often gives a strong Raman signal. Specific Raman data for this compound is not found in the surveyed literature.

Advanced Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for the purification of this compound and for assessing its purity, including the ratio of (E) and (Z) isomers.

In synthetic procedures, the compound is purified from the reaction mixture using flash column chromatography with a hexane-ethyl acetate (B1210297) solvent system. For analytical purposes, gas chromatography (GC) is a suitable method for determining the purity of the volatile phosphonate. A typical setup for analyzing related compounds involves a Shimadzu GC-14B instrument with a flame-ionization detector (FID) and an HP-5MS capillary column (30 m, 0.25 mm ID, 0.25 µm film thickness), using nitrogen as the carrier gas. This method would be capable of separating the (E) and (Z) isomers if the column provides sufficient resolution, allowing for the determination of their ratio in the final product. High-performance liquid chromatography (HPLC), particularly with a normal-phase column, could also be employed for both analytical separation and semi-preparative purification of the isomers.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. However, this technique is only applicable to substances that can be crystallized. This compound is described in the literature as a pale yellow oil at room temperature. As it is not a solid, X-ray crystallography is not a suitable method for its structural analysis.

Theoretical and Computational Studies of Diethyl Oct 1 En 1 Ylphosphonate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and reactivity of molecules like Diethyl oct-1-en-1-ylphosphonate. These methods allow for the detailed examination of molecular orbitals, charge distribution, and the energetic landscapes of chemical reactions.

A key application of quantum chemical calculations is the prediction of reaction mechanisms. For the synthesis of this compound, a common route is the hydrophosphonylation of a terminal alkyne, such as 1-octyne (B150090). DFT calculations can be employed to model the step-by-step mechanism of this reaction, often catalyzed by transition metals like palladium or rhodium. rsc.orgmdpi.comnih.gov

The hydrophosphonylation of alkynes can lead to different stereoisomers (E/Z isomers) of the resulting alkenylphosphonate. Quantum chemical calculations are instrumental in understanding and predicting the stereoselectivity of these reactions. rsc.org By comparing the energies of the transition states leading to the different stereoisomers, researchers can predict which isomer will be the major product under specific reaction conditions.

For instance, in the palladium-catalyzed asymmetric hydrophosphorylation of alkynes, the choice of chiral ligands on the palladium catalyst is crucial for achieving high enantioselectivity. rsc.org DFT calculations can model the interactions between the substrate, the catalyst, and the chiral ligand in the transition state, revealing the steric and electronic factors that govern the stereochemical outcome. rsc.org This understanding is vital for the rational design of catalysts that can selectively produce a desired stereoisomer of this compound.

The energetic profiles of key transformations involving this compound can be mapped out using quantum chemical calculations. This includes not only its synthesis but also its subsequent reactions. For example, the addition of electrophiles to the carbon-carbon double bond or nucleophilic attack at the phosphorus center can be modeled.

Below is a hypothetical data table illustrating the kind of energetic data that can be obtained from DFT calculations for a proposed reaction pathway.

| Reaction Step | Intermediate/Transition State | Calculated Relative Free Energy (kcal/mol) |

| 1 | Reactants (1-octyne + Diethyl phosphonate (B1237965) + Catalyst) | 0.0 |

| 2 | Oxidative Addition Transition State | +15.2 |

| 3 | Oxidative Addition Intermediate | -5.7 |

| 4 | Migratory Insertion Transition State (E-isomer) | +20.5 |

| 5 | Migratory Insertion Transition State (Z-isomer) | +22.1 |

| 6 | Reductive Elimination Transition State | +12.8 |

| 7 | Products (this compound + Catalyst) | -18.3 |

This table is illustrative and based on typical values for similar catalytic reactions. Actual values would require specific DFT calculations for this system.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The long and flexible octenyl chain of this compound gives rise to a multitude of possible conformations. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such molecules and their interactions with their environment, such as solvent molecules or other species. researchgate.netmdpi.comyoutube.comrsc.org

In an MD simulation, the motion of every atom in the system is calculated over time based on a classical force field. youtube.com This allows for the observation of how the molecule folds and flexes, and which conformations are most stable. For this compound, MD simulations could reveal the preferred orientations of the octenyl chain and the diethyl phosphonate group in different solvents. This information is crucial for understanding its physical properties and reactivity.

Furthermore, MD simulations can be used to study the intermolecular interactions between molecules of this compound or its interactions with other molecules. For example, simulations could model the self-assembly of these molecules on a surface, which is relevant for applications in materials science. rsc.org

In Silico Modeling for Catalyst Design and Optimization

The synthesis of this compound, often through the hydrophosphonylation of 1-octyne, relies on efficient catalysts. In silico modeling, which encompasses a range of computational techniques, plays a crucial role in the design and optimization of these catalysts. mdpi.comrsc.orgrsc.orgrsc.org

Computational screening allows for the rapid evaluation of a large number of potential catalyst candidates without the need for their synthesis and experimental testing. rsc.org For example, a library of different ligands for a rhodium or palladium catalyst can be computationally screened for their predicted activity and selectivity in the hydrophosphonylation of 1-octyne. mdpi.comrsc.orgrsc.org The binding energies of the reactants to the catalyst and the activation energies of the key reaction steps can be calculated to rank the potential catalysts. This approach significantly accelerates the discovery of new and improved catalytic systems.

The following is an illustrative table of how computational screening data for different catalysts might be presented.

| Catalyst System | Ligand | Predicted Conversion (%) | Predicted E/Z Selectivity |

| Pd(OAc)2 | PPh3 | 85 | 90:10 |

| Pd(OAc)2 | dppf | 92 | 88:12 |

| [Rh(cod)Cl]2 | Xantphos | 95 | >99:1 (Z) |

| [Rh(cod)Cl]2 | BINAP | 88 | 95:5 (Z) |

This table is for illustrative purposes. Actual performance would depend on detailed computational and experimental studies.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or other properties. researchgate.netnih.govbio-hpc.eunih.govresearchgate.netnih.gov While specific biological activity data for this compound is not widely reported, QSAR methodologies can be applied to a series of its analogs to predict their potential activities.

In a hypothetical QSAR study, a series of alkenylphosphonates with varying alkyl chain lengths and ester groups would be synthesized, and their biological activity (e.g., enzyme inhibition) would be measured. Then, a wide range of molecular descriptors for each compound would be calculated using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, guiding the design of more potent compounds. For example, a study on the phosphonate antibiotic dehydrophos revealed that both the phosphonate monomethyl ester and the vinyl phosphonate moiety were important for its bactericidal activity. rsc.org

Applications and Advanced Material Science Incorporating Diethyl Oct 1 En 1 Ylphosphonate

Role as Key Synthetic Intermediates in Complex Molecule Synthesis

As a synthetic intermediate, Diethyl oct-1-en-1-ylphosphonate is a valuable precursor for creating complex organic molecules. Its carbon-carbon double bond and phosphonate (B1237965) moiety are key to its reactivity, allowing for the construction of diverse molecular frameworks.

The synthesis of chiral organophosphorus compounds is a significant area of research, as these molecules are valuable in medicinal chemistry and as ligands in asymmetric catalysis. rsc.org this compound, as a vinylphosphonate (B8674324), is a suitable substrate for asymmetric reactions to generate chiral phosphonic acids and their derivatives.

One prominent method is the asymmetric Michael addition, where a nucleophile adds across the double bond under the influence of a chiral catalyst. rsc.org For instance, the reaction of a vinyl phosphonate with a nucleophile like malononitrile (B47326) can be catalyzed by bifunctional organocatalysts, such as those derived from cinchona alkaloids, that incorporate a halogen-bond (XB) donor. rsc.org These catalysts activate the phosphonate group, facilitating the nucleophilic attack and controlling the stereochemical outcome of the reaction. rsc.org This approach yields enantioenriched phosphonate products with high yields and diastereoselectivities. rsc.org The resulting chiral phosphonates can then be hydrolyzed to the corresponding chiral phosphonic acids, which are important building blocks for more complex biologically active molecules. rsc.org The development of chiral phosphoric acid (CPA) catalysts has also become a cornerstone of asymmetric synthesis, proving effective for a wide range of chemical transformations. nih.govchemrxiv.org

The electron-withdrawing nature of the phosphonate group makes the double bond in this compound an excellent participant in cycloaddition reactions, which are powerful methods for constructing ring systems. tandfonline.comtandfonline.com

Heterocyclic Synthesis: Vinylphosphonates act as effective dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones. tandfonline.comtandfonline.com The reaction between a vinylphosphonate and a nitrone, typically conducted by refluxing in a solvent like benzene, yields phosphonyl-substituted isoxazolidines. tandfonline.comtandfonline.com These reactions often produce a mixture of diastereomers, with the major product's structure confirmable by techniques like X-ray crystallography. tandfonline.com This methodology provides a straightforward and efficient route to novel heterocyclic compounds containing a phosphonyl group. tandfonline.com

Carbocyclic Synthesis: The compound can also be used to build carbocyclic rings. In a thermal [2+2] cycloaddition, vinyl phosphonates react with ketenes to produce highly substituted bicyclic phosphonates. rsc.org The resulting four-membered ring system is strained and can be selectively cleaved. For example, treatment with zinc in acetic acid leads to the fragmentation of the central bond, resulting in ring-expanded products like cycloheptane-1,3-diones that are substituted at the 4-position with a phosphonate group. rsc.org

Table 1: Cycloaddition Reactions Involving Vinylphosphonates

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Vinylphosphonate + Nitrone | Phosphonyl-substituted Isoxazolidine (Heterocycle) | tandfonline.comtandfonline.com |

| [2+2] Cycloaddition | Vinylphosphonate + Ketene | Bicyclic Phosphonate (Intermediate for Carbocycle) | rsc.org |

Integration into Polymer Science and Materials Chemistry

The vinyl group of this compound allows it to act as a monomer, enabling its incorporation into polymer chains. This imparts the characteristic properties of the phosphonate group to the resulting macromolecule.

This compound can be polymerized to create poly(vinylphosphonate)s. Modern polymerization techniques, such as rare earth metal-mediated group transfer polymerization (GTP), offer precise control over the synthesis of these polymers. nih.gov This method, using catalysts like late lanthanide metallocenes, produces polymers with well-defined molecular weights and low polydispersity. nih.gov

The compound can also be copolymerized with other common monomers, such as styrene (B11656) and methyl methacrylate, via free-radical polymerization. kpi.ua This allows for the creation of a wide range of functional polymers where the phosphonate content can be tuned to achieve specific properties. Subsequent hydrolysis of the diethyl phosphonate ester groups in the polymer yields poly(vinylphosphonic acid) (PVPA), a strong polyacid with applications in various fields. nih.govpolysciences.com

Phosphonic acids and their polymeric derivatives are highly effective at binding to metal and metal oxide surfaces. researchgate.netgoogle.com This property makes polymers derived from this compound excellent candidates for surface modification and as adhesion promoters. addapt-chem.com When applied as a primer, poly(vinylphosphonic acid) (PVPA) can form a strong, durable bond between a metal substrate (like steel or aluminum) and a subsequent coating layer. polysciences.comspecialchem.com

The mechanism involves the formation of covalent and hydrogen bonds between the phosphonic acid groups and the metal oxide surface layer, creating a robust interfacial bridge. specialchem.com This enhances the adhesion of paints, hydrogels, and other coatings, improving their durability and resistance to delamination, particularly in corrosive or moist environments. researchgate.netaddapt-chem.com This makes such polymers valuable in industries ranging from automotive and aerospace to biomedical devices. polysciences.comresearchgate.net

Organophosphorus compounds are widely recognized for their effectiveness as flame retardants. researchgate.netmdpi.com The incorporation of this compound into polymers significantly enhances their fire resistance. kpi.ua The flame retardant mechanism of phosphonates is twofold:

Condensed-Phase Action: Upon heating, the phosphonate groups decompose to form polyphosphoric acid. This acid promotes the charring of the polymer, creating a thermally stable, insulating layer on the surface that acts as a barrier, limiting the transfer of heat and fuel to the flame front. researchgate.netfrontiersin.org

Gas-Phase Action: Volatile phosphorus-containing radicals can be released into the gas phase, where they act as radical scavengers, interrupting the highly exothermic combustion reactions in the flame. frontiersin.org

The effectiveness of this approach has been demonstrated by copolymerizing diethyl vinylphosphonate (DEVP), a close analogue, with various monomers. The flammability of the resulting copolymers was assessed using the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion. As shown in the table below, the incorporation of DEVP consistently increases the LOI value, indicating superior flame retardancy. kpi.ua

Table 2: Flame Retardancy of Copolymers Containing Diethyl Vinylphosphonate (DEVP)

| Polymer Type | DEVP Content (mol%) | Limiting Oxygen Index (LOI) | Reference |

|---|---|---|---|

| Polystyrene (PS) | 0% | 18.3 | kpi.ua |

| Copolymer (S-DEVP) | 12.5% | 20.8 | kpi.ua |

| Poly(methyl methacrylate) (PMMA) | 0% | 17.3 | kpi.ua |

| Copolymer (MMA-DEVP) | 11.0% | 19.6 | kpi.ua |

| Polyacrylonitrile (PAN) | 0% | 18.2 | kpi.ua |

| Copolymer (AN-DEVP) | 10.0% | 24.3 | kpi.ua |

Catalytic Applications and Ligand Development

Organophosphorus compounds, including vinylphosphonates, are pivotal in the field of catalysis, serving both as key components of ligands for asymmetric synthesis and as functional materials in heterogeneous catalysis.

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. While direct studies featuring this compound as a ligand are not prominent in available literature, the vinylphosphonate functional group is a key feature in ligands designed for asymmetric metal-catalyzed reactions.

Organophosphorus compounds are widely utilized as ligands in asymmetric catalysis. nih.gov The synthesis of molecules with chiral centers at or near the phosphorus atom is of particular interest. nih.gov Vinylphosphonates, due to their electronic properties, can act as excellent Michael acceptors in asymmetric reactions, such as the Stetter reaction, which allows for the formation of new carbon-carbon bonds enantioselectively. nih.gov In such reactions, a nucleophilic N-heterocyclic carbene catalyst can facilitate the addition of an acyl anion equivalent to the vinylphosphonate. nih.gov

Furthermore, the activation of vinylphosphonates through halogen bonding has been demonstrated in asymmetric Michael additions, where a bifunctional catalyst activates the phosphonate group, leading to a reaction with malononitrile. rsc.org This approach represents a novel strategy for the use of organophosphorus compounds in synthesis. rsc.org The development of chiral bidentate aminophosphine (B1255530) ligands has also shown significant potential in homogeneous catalysis, achieving high regioselectivities and enantiomeric excesses in reactions like the hydroformylation of styrene and vinyl acetate (B1210297). rsc.org

Although not directly implicating this compound, these examples underscore the potential of vinylphosphonates to serve as or be incorporated into ligands for a variety of asymmetric transformations. The specific structure of this compound, with its octenyl chain, could influence the steric and electronic properties of a potential ligand, thereby affecting the selectivity and efficiency of the catalytic process.

In heterogeneous catalysis, the support material plays a critical role in the performance of the catalyst. While there is no direct evidence of this compound being used as a support material, the polymerization of related compounds suggests a potential pathway for such applications.

Poly(diethyl vinylphosphonate) has been successfully grafted onto gold nanoparticles, creating stable and well-distributed colloids. rsc.org This method provides a modular synthetic pathway to functionalize nanoparticles. rsc.org Such polymer-coated nanoparticles have potential applications in various fields, including catalysis. rsc.org The phosphonate groups within the polymer can offer sites for anchoring metal catalysts, and the polymer backbone can influence the accessibility and stability of the catalytic sites.

Additionally, the synthesis of vinylphosphonates themselves can be achieved using heterogeneous catalysts, such as copper nanoparticles supported on zinc oxide (CuNPs/ZnO). sciforum.net This process efficiently catalyzes the direct synthesis of vinylphosphonates from aliphatic alkynes and diethylphosphite under mild conditions. sciforum.net While in this case the phosphonate is the product and not the support, it highlights the interaction of phosphonates with solid-supported catalysts.

Agrochemical and Industrial Chemical Formulations

Phosphonates are widely used in industrial and agrochemical formulations due to their effectiveness as corrosion and scale inhibitors, as well as their metal chelating properties. These applications are critical in maintaining the efficiency and longevity of industrial water systems and other equipment.

Phosphonates are highly effective in preventing scale formation and corrosion in industrial water systems. tzgroupusa.combiosourceinc.com They function through several mechanisms, including threshold inhibition, crystal distortion, and the formation of a protective film on metal surfaces.

Mechanisms of Scale and Corrosion Inhibition by Phosphonates

| Mechanism | Description | References |

| Threshold Inhibition | Phosphonates interfere with the growth of mineral crystals, such as calcium carbonate and calcium sulfate, keeping them dissolved even at supersaturated concentrations. This is achieved by adsorbing onto the newly forming crystal nuclei, preventing their aggregation into larger scale deposits. | tzgroupusa.comnbinno.com |

| Crystal Distortion | By altering the structure of forming crystals, phosphonates prevent them from adhering to surfaces, thus mitigating scale buildup. | tzgroupusa.com |

| Corrosion Inhibition | Phosphonates form a protective layer on metal surfaces, particularly on carbon steel, which inhibits the electrochemical reactions that lead to corrosion. They can act as either anodic, cathodic, or mixed-type inhibitors depending on their chemical structure and the specific conditions. | biosourceinc.comnbinno.commdpi.comjmaterenvironsci.comresearchgate.net |

The effectiveness of phosphonates as corrosion inhibitors is influenced by their molecular structure. mdpi.com Amphiphilic phosphonic acids have shown comparable or even superior performance to some commercial inhibitors. mdpi.com Studies on various phosphonate derivatives have demonstrated their ability to significantly reduce the corrosion rate of mild steel in acidic environments. jmaterenvironsci.comtandfonline.com The adsorption of these inhibitor molecules onto the metal surface is a key step in the inhibition process and often follows the Langmuir adsorption isotherm. jmaterenvironsci.comtandfonline.com

The ability of phosphonates to form stable complexes with metal ions is fundamental to their application in water treatment. tzgroupusa.com This process, known as chelation or sequestration, plays a crucial role in both scale and corrosion control. tzgroupusa.combiosourceinc.com

By binding with metal ions such as calcium, magnesium, and iron, phosphonates prevent them from precipitating as insoluble salts (scale). tzgroupusa.comalcochemminerals.comirohedp.com This sequestration keeps the metal ions in solution, thereby preventing the formation of deposits on heat exchangers, pipes, and other equipment. brenntag.com The strong chelating ability of phosphonates makes them effective even at sub-stoichiometric concentrations, a phenomenon referred to as the "threshold effect". nbinno.com

The chelating properties of phosphonates are also integral to their role as corrosion inhibitors. By forming a complex with the metal of the equipment surface, a protective film is established that passivates the metal and prevents its dissolution. nbinno.com

Phosphonates are used in a wide array of water treatment applications, including:

Cooling water systems nbinno.combrenntag.com

Boiler water treatment nbinno.combrenntag.com

Desalination and reverse osmosis systems alcochemminerals.combrenntag.com

Oilfield water treatment nbinno.comonepetro.org

Industrial and municipal cleaning systems alcochemminerals.com

The stability of phosphonates under harsh conditions, such as high temperatures and extreme pH levels, makes them particularly suitable for these demanding industrial applications. tzgroupusa.com

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Methodologies

The precise control of stereochemistry is a cornerstone of modern organic synthesis, and the development of stereoselective methods for preparing vinylphosphonates like Diethyl oct-1-en-1-ylphosphonate is a significant area of ongoing research. Future efforts are likely to concentrate on catalytic asymmetric methods that can efficiently generate specific E/Z isomers.

Recent advancements have showcased the potential of various catalytic systems to achieve high stereoselectivity. For instance, silver-catalyzed phosphorylation of styrenes has emerged as an efficient method for the synthesis of vinylphosphonates. nih.gov The success of this reaction is notably dependent on the use of TEMPO as an additive, highlighting the nuanced control achievable through careful selection of reagents. nih.gov Another promising approach involves the palladium-acetate-catalyzed reaction of vinylboronate esters with triethyl phosphite (B83602), which allows for the stereospecific preparation of both (E)- and (Z)-alkenylphosphonates. nih.govacs.orgfigshare.com

Furthermore, organocatalysis presents a powerful tool for the enantioselective synthesis of chiral phosphonates. mdpi.com The phospha-Michael reaction, catalyzed by chiral organocatalysts such as diarylprolinol derivatives, has been shown to produce optically active products with high enantioselectivity. mdpi.com The development of bifunctional catalysts that can activate both the vinylphosphonate (B8674324) and the nucleophile through mechanisms like hydrogen bond-enhanced halogen bonding is another exciting frontier. rsc.org These methods, which avoid the use of metals, align with the growing demand for more sustainable chemical processes.

A novel approach utilizing an aromatic aza-Claisen rearrangement of β,γ-unsaturated α-aminophosphonates has also been developed for the synthesis of vinylphosphonates, with DFT calculations providing insight into the reaction mechanism. rsc.orgrsc.org The ability to perform such reactions on a gram scale underscores their potential for practical applications. rsc.orgrsc.org

The table below summarizes some of the emerging stereoselective synthetic methods applicable to vinylphosphonates.

| Method | Catalyst/Reagent | Key Features |

| Silver-Catalyzed Phosphorylation | AgNO3 / K2S2O8 / TEMPO | Efficient and stereoselective. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Palladium Acetate (B1210297) | Stereospecific synthesis from vinylboronates. nih.govacs.orgfigshare.com |

| Organocatalytic Phospha-Michael Addition | Chiral Diarylprolinol | High enantioselectivity for chiral phosphonates. mdpi.com |

| Aromatic aza-Claisen Rearrangement | Trifluoroacetic Acid | Novel approach for γ-arylated vinylphosphonates. rsc.orgrsc.org |

| Halogen Bond Catalysis | Bifunctional Alkaloid-Based Catalyst | Metal-free activation of vinylphosphonates. rsc.org |

Exploration of this compound in Photochemistry and Electrochemistry

The unique electronic properties of the vinylphosphonate group in this compound make it a compelling candidate for exploration in the fields of photochemistry and electrochemistry. The carbon-carbon double bond conjugated to the phosphonate (B1237965) group can participate in a variety of photochemical reactions, such as [2+2] cycloadditions and E/Z isomerizations, opening pathways to novel molecular architectures.

In the realm of electrochemistry, the development of methods for the electrochemical synthesis of phosphonates is a growing area of interest. nih.gov Electrochemical C-H phosphorylation of arenes has been demonstrated, offering a catalyst- and external oxidant-free route to aryl phosphonates. nih.gov While this method focuses on aryl phosphonates, the principles could be adapted for the synthesis or modification of alkenylphosphonates. The electrochemical phosphorylation of unsaturated hydrocarbons using white phosphorus as a starting material has also been explored, suggesting the potential for direct electrochemical synthesis of compounds like this compound. rsc.org

The surface photovoltage properties of transition metal phosphonates have been investigated, revealing their potential as p-type semiconductors with photoelectric conversion capabilities. rsc.org This suggests that materials incorporating this compound could find applications in optoelectronic devices.

Advancements in Computational Chemistry for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. rsc.org DFT calculations can provide deep insights into reaction mechanisms, stereoselectivity, and the electronic properties of both ground and excited states. rsc.orgrsc.orgrsc.org

For instance, DFT studies have been employed to elucidate the mechanism of the copper-catalyzed hydrophosphorylation of aliphatic alkynes for the synthesis of vinylphosphonates. rsc.orgsciforum.net These calculations have helped to understand the role of the solvent and catalyst support in favoring the formation of the E isomer. rsc.orgsciforum.net Similarly, DFT has been used to understand the selectivity of the aromatic aza-Claisen rearrangement for vinylphosphonate synthesis. rsc.orgrsc.org

Future computational work will likely focus on:

Predicting Reactivity and Selectivity: Developing more accurate models to predict the outcome of reactions involving this compound, guiding the design of more efficient and selective synthetic routes.

Modeling Photochemical and Electrochemical Processes: Simulating the behavior of the molecule under irradiation or in an electrochemical cell to understand its potential in these applications.

Designing Novel Catalysts: Using computational screening to identify new catalysts for the synthesis and functionalization of unsaturated phosphonates.

Investigating Interactions with Biological Systems: Modeling the binding of this compound and its derivatives to biological targets to predict their potential bioactivity.

Sustainable and Green Synthesis Routes for Unsaturated Phosphonates

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. rsc.org For unsaturated phosphonates like this compound, future research will prioritize the development of more environmentally benign and sustainable synthetic methods.

Key areas of focus in green synthesis include:

Catalyst-Free and Solvent-Free Reactions: Methods that eliminate the need for catalysts and hazardous organic solvents are highly desirable. rsc.orgnih.gov Microwave-assisted and ultrasound-assisted syntheses are promising techniques in this regard. rsc.orgnih.gov

Use of Renewable Starting Materials: Exploring routes that utilize biomass-derived starting materials would significantly improve the sustainability profile of this compound production.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste. The Pudovik and Abramov reactions are classic examples that can be further optimized for improved atom economy. nih.gov

Biodegradable Catalysts and Reagents: The use of biosourced catalysts, such as those derived from plants, is an emerging area with significant potential. mdpi.comresearchgate.net

Recent research has highlighted several green approaches to phosphonate synthesis, including the use of water as a solvent, electrochemical methods, and light-mediated strategies. rsc.org The development of reusable catalysts, such as magnetic nanoparticles, also contributes to greener processes by simplifying catalyst recovery and reuse. orgchemres.org

Discovery of New Catalytic Applications and Functional Materials

The phosphonate group in this compound offers a versatile handle for the development of new catalysts and functional materials. The phosphorus atom can act as a ligand for metal centers, enabling the creation of novel homogeneous and heterogeneous catalysts.

Vinylphosphonates are valuable building blocks in organic synthesis and can be used to prepare a variety of other functional molecules. rsc.org For example, they are precursors to γ,δ-unsaturated β-ketophosphonates through catalytic reactions with aldehydes. researchgate.net The enantioselective domino alkyl arylation of vinyl phosphonates, enabled by the combination of photoredox and nickel catalysis, provides access to a diverse array of enantioenriched phosphonates. nsf.gov

Moreover, the polymerization of vinylphosphonates can lead to functional polymers with interesting properties, such as flame retardancy and the ability to form stable colloids with nanoparticles. nih.gov These polymers could find applications in coatings, composites, and drug delivery systems. nih.gov

The table below highlights potential catalytic and material applications for this compound and related compounds.

| Application Area | Description | Research Focus |

| Homogeneous Catalysis | The phosphonate group can act as a ligand for transition metals, creating catalysts for various organic transformations. | Development of new phosphonate-based ligands for cross-coupling, hydrogenation, and other catalytic reactions. |

| Heterogeneous Catalysis | Immobilization of phosphonate-containing catalysts on solid supports. | Synthesis of supported catalysts for improved recyclability and stability. |

| Polymer Chemistry | Polymerization of this compound to create functional polymers. | Exploration of polymer properties for applications in flame retardants, coatings, and biomedical materials. nih.gov |

| Material Synthesis | Use as a building block for the synthesis of more complex molecules and materials. | Synthesis of phosphonylated dihydroxynaphthalenes and naphthoquinones. nih.gov |

Integration into Supramolecular Chemistry and Nanomaterials

The ability of the phosphonate group to coordinate with metal ions and form strong hydrogen bonds makes it an excellent building block for supramolecular assemblies and for the functionalization of nanomaterials. acs.orgresearchgate.net

In supramolecular chemistry, phosphonates can be used to construct complex architectures such as metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.org These materials can exhibit interesting properties, including porosity, luminescence, and catalytic activity. rsc.org The introduction of a second organic ligand into metal phosphonate structures has proven to be an effective strategy for creating new materials with unique properties. rsc.org Recent research has also demonstrated the use of "nanojars," which are supramolecular coordination assemblies, for the strong binding of phosphonate anions. nih.govacs.org

In the field of nanomaterials, phosphonates are effective for functionalizing the surface of nanoparticles, such as those made of iron oxide or gold. rsc.orgnih.govrsc.org This functionalization can improve the stability and dispersibility of the nanoparticles and introduce new functionalities. rsc.orgrsc.org For example, phosphonate-functionalized magnetite nanoparticles have been synthesized in a one-step continuous hydrothermal process. rsc.org The self-assembly of amine-functionalized gold nanoparticles on phosphonate-functionalized graphene nanosheets has been shown to create a highly active catalyst. rsc.org Phosphonate-functionalized 1,2,3-triazoles have also been synthesized using supported copper nanoparticles as a catalyst. acs.org

The integration of this compound into these advanced materials could lead to the development of new sensors, drug delivery systems, and catalysts with enhanced performance.

Conclusion

Summary of Key Research Findings and Contributions

Diethyl oct-1-en-1-ylphosphonate has emerged as a valuable, though not extensively documented, reagent in organic synthesis. Research, primarily centered around the application of the Horner-Wadsworth-Emmons (HWE) reaction, has established its role in the stereoselective formation of (E)-alkenes. The synthesis of this compound can be reliably achieved through the HWE reaction of heptanal (B48729) with a phosphonate (B1237965) ylide generated from tetraethyl methylenediphosphonate, a method that offers good yields and high E-selectivity. nih.govrsc.orgalfa-chemistry.comwikipedia.org

While specific, publicly available experimental data for many of its physical properties remain limited, its characteristics can be inferred from related vinylphosphonate (B8674324) compounds. It is expected to be a colorless to pale yellow oil with a boiling point and density characteristic of a medium-chain organophosphorus ester. psu.edu

The true utility of this compound lies in its reactivity as a Horner-Wadsworth-Emmons reagent. The phosphonate-stabilized carbanion, generated by treatment with a suitable base, readily undergoes nucleophilic addition to aldehydes and ketones. wikipedia.orgorganicchemistrydata.org This reaction is a cornerstone of olefination chemistry, providing a reliable method for the formation of carbon-carbon double bonds. The resulting dialkylphosphate byproduct is water-soluble, facilitating straightforward purification of the desired alkene product. rsc.orgalfa-chemistry.com The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, a stereochemical outcome that is highly desirable in the synthesis of many natural products and bioactive molecules. wikipedia.org

Outlook on the Enduring Significance of this compound in Chemical Sciences

The significance of this compound in the chemical sciences is intrinsically linked to the enduring importance of the Horner-Wadsworth-Emmons reaction. As a readily accessible precursor to a C8-alkenyl unit, it provides a valuable building block for the synthesis of more complex molecules. Its application is particularly relevant in the construction of natural products and their analogues, many of which possess long-chain alkenyl or polyene fragments. The stereocontrol offered by the HWE reaction using reagents like this compound is crucial for achieving the desired biological activity in these target molecules. rsc.org

Future research involving this compound is likely to focus on expanding its application in the total synthesis of complex natural products, pharmaceuticals, and materials science. Further investigations into its reactivity with a wider range of electrophiles and the development of catalytic, asymmetric variations of the HWE reaction involving this specific reagent could open up new avenues for its use. Moreover, a more thorough public documentation of its physical and spectral properties would be a welcome contribution to the chemical literature, aiding future researchers in its application and characterization. As the demand for sophisticated organic molecules continues to grow, the role of versatile and reliable synthetic tools like this compound is set to remain significant.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl oct-1-en-1-ylphosphonate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Michaelis-Arbuzov reactions. For example, phosphonate esters can be prepared via alkylation of dialkyl phosphites with α-haloalkenes under anhydrous conditions. Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., THF vs. DMF) critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the target compound .

- Key Considerations : Monitor reaction progress using P NMR to track phosphorus-centered intermediates and confirm product formation .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- H/C NMR : Identify vinyl proton signals (δ 5.0–6.0 ppm) and phosphorus-coupled splitting patterns. The oct-1-en-1-yl chain’s methylene groups appear as multiplet clusters .

- IR Spectroscopy : Confirm P=O stretching vibrations (1240–1280 cm) and C=C absorption (1640–1680 cm) .

- Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to verify the molecular ion peak [M+H] at m/z 250.1234 (calculated for CHOP) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid inhalation of vapors using fume hoods .

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in organocatalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to model transition states in Michael addition reactions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Solvent Effects : Use COSMO-RS simulations to evaluate solvent polarity’s impact on reaction kinetics .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., via Arrhenius plots) .

Q. What experimental strategies resolve contradictions in reported enantioselectivity for phosphonate-mediated asymmetric syntheses?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® IC columns (hexane/isopropanol) to separate enantiomers and quantify ee (%) .

- Kinetic Resolution : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying temperatures (-20°C to 40°C) to identify optimal stereocontrol conditions .

- Cross-Validation : Replicate conflicting studies with standardized substrates (e.g., benzaldehyde) to isolate variables like moisture sensitivity or catalyst loading .

Q. How do steric and electronic effects of the oct-1-en-1-yl group influence phosphonate reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate Connolly surfaces (using software like Avogadro) to quantify steric bulk around the phosphorus center .

- Hammett Analysis : Substitute the octenyl group with electron-withdrawing/donating groups (e.g., NO, OMe) and correlate substituent constants (σ) with reaction rates in Suzuki-Miyaura couplings .

- Competition Experiments : Compare reaction rates of this compound with shorter-chain analogs (e.g., allyl or pentenyl derivatives) under identical Pd catalysis conditions .

Q. What statistical approaches are suitable for optimizing reaction parameters in high-throughput phosphonate synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to evaluate interactions between temperature, catalyst loading, and solvent ratio. Use ANOVA (α = 0.05) to identify significant factors .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., time vs. yield) and predict optimal conditions via desirability functions .

- Machine Learning : Train random forest models on historical reaction data to recommend parameter adjustments for novel substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.